molecular formula C26H29FN2O3S B11592341 (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11592341
M. Wt: 468.6 g/mol
InChI Key: HVGVLCWQXXFRHH-JCMHNJIXSA-N
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Description

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

The synthesis of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the cyclohexyl group, the ethoxy group, and the fluorophenyl group. The final step involves the formation of the sulfanylidene group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur at various positions on the molecule, with common reagents including halogens and nucleophiles.

    Addition: Addition reactions may involve the addition of small molecules such as hydrogen or halogens to the double bonds present in the compound.

Scientific Research Applications

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to certain proteins.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific molecular targets.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can be compared with similar compounds such as:

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: A compound used in the synthesis of various organic molecules.

Properties

Molecular Formula

C26H29FN2O3S

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H29FN2O3S/c1-3-31-24-16-18(13-14-23(24)32-17-19-9-7-8-12-21(19)27)15-22-25(30)29(26(33)28(22)2)20-10-5-4-6-11-20/h7-9,12-16,20H,3-6,10-11,17H2,1-2H3/b22-15-

InChI Key

HVGVLCWQXXFRHH-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4F

Origin of Product

United States

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